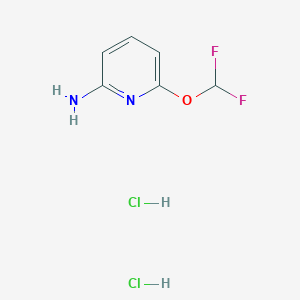

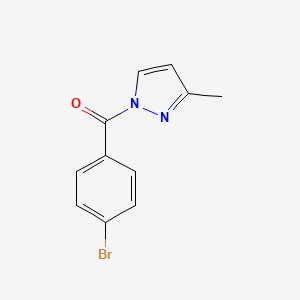

![molecular formula C9H9N3O2 B2743196 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1707575-91-4](/img/structure/B2743196.png)

2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (EPPC) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPC is a pyrazolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Synthesis Methodologies and Chemical Reactivity

The synthesis and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored extensively. For example, Bruni et al. (1994) detailed the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, highlighting their potential as benzodiazepine receptor ligands, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry (Bruni et al., 1994). Similarly, Danagulyan et al. (2011) discussed C–C recyclizations of some 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, providing insights into the structural transformations and synthetic utility of these compounds (Danagulyan et al., 2011).

Antimicrobial and Antitumor Applications

Research into the biological activities of pyrazolo[1,5-a]pyrimidine derivatives has yielded promising results. Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity, finding several compounds with significant effects (Gein et al., 2009). This demonstrates the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new antimicrobial agents.

Structural and Mechanistic Studies

The structural elucidation and mechanistic understanding of reactions involving pyrazolo[1,5-a]pyrimidines have been subjects of study. Clayton et al. (1980) conducted X-Ray analysis of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives, shedding light on the molecular structure and stereochemistry of these compounds (Clayton et al., 1980).

Novel Synthetic Pathways

Innovative synthetic approaches to create pyrazolo[1,5-a]pyrimidine derivatives have been developed. Ming et al. (2005) described a highly selective method for synthesizing new pyrazolo[1,5-a]pyrimidines via the reaction of enaminones and 5-amino-1H-pyrazoles under microwave irradiation, highlighting the efficiency and selectivity of this technique (Ming et al., 2005).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2-Ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid are the Epidermal Growth Factor Receptor Tyrosine Kinases (EGFR-TKIs) . These kinases play a crucial role in the regulation of cell proliferation, apoptosis, and gene expression .

Mode of Action

This compound interacts with its targets by specifically binding to amino acid residues, protein molecule receptors, and protein kinase domains . This interaction is similar to the purines that play an important role in energy supply and metabolic regulation .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation, apoptosis, and gene expression

Pharmacokinetics

The compound is predicted to have good physicochemical properties and biological characteristics , which may influence its bioavailability.

Result of Action

The compound has been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Propriétés

IUPAC Name |

2-ethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-7-3-8-10-4-6(9(13)14)5-12(8)11-7/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIARXGKVMUWPBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C=C(C=NC2=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chloro-2-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2743118.png)

![5-Nitro-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)pyrimidin-4-amine](/img/structure/B2743121.png)

![2-chloro-4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2743124.png)

![4-butyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexane-1-carboxamide](/img/structure/B2743126.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2743129.png)

![N-(2,5-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2743132.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2743135.png)